![molecular formula C18H14Cl2O3 B5829589 7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a potent inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of molecules that play a key role in the inflammatory response.
Mecanismo De Acción
7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one exerts its pharmacological effects by inhibiting the activity of COX, which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting COX, diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the production of cytokines, which are involved in the inflammatory response, and to reduce the expression of adhesion molecules, which play a role in the migration of immune cells to sites of inflammation. In addition, diclofenac has been shown to have antioxidant properties and to reduce the production of reactive oxygen species, which can contribute to tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several advantages for use in laboratory experiments. It is widely available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations. For example, it can be difficult to control the dose of diclofenac in in vitro experiments, and it can have variable effects on different cell types.
Direcciones Futuras
There are several areas of future research that could be pursued with regard to diclofenac. One area of interest is the potential use of diclofenac in the treatment of cancer. Studies have shown that diclofenac can induce apoptosis, or programmed cell death, in cancer cells, and it may have potential as an adjuvant therapy for certain types of cancer. Another area of interest is the potential use of diclofenac in the treatment of Alzheimer's disease. Studies have shown that diclofenac can reduce the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Finally, there is interest in developing new formulations of diclofenac that can improve its bioavailability and reduce the risk of side effects.
Métodos De Síntesis
7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be synthesized by several methods, including the reaction of 2,3-dimethylphenol with 3,4-dichlorobenzyl chloride in the presence of a base, followed by cyclization with phosgene or phosgene derivatives. Alternatively, it can be prepared by the reaction of 2,3-dimethylphenol with 3,4-dichlorobenzoic acid in the presence of a dehydrating agent, followed by cyclization with thionyl chloride.
Aplicaciones Científicas De Investigación
7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and postoperative pain. In addition, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-10-11(2)18(21)23-17-8-13(4-5-14(10)17)22-9-12-3-6-15(19)16(20)7-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJCAMVPPGXULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

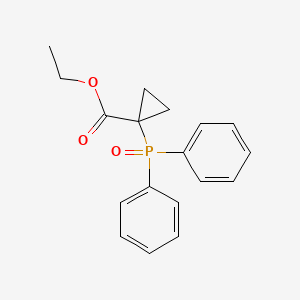
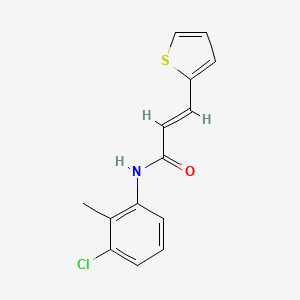
![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)
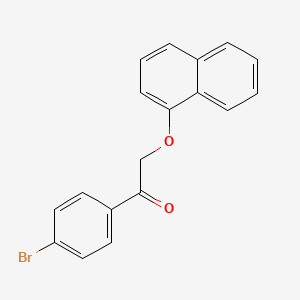
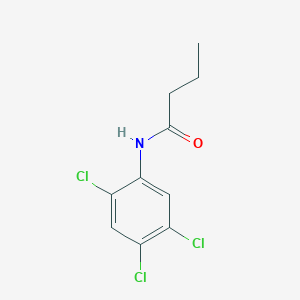
![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5829549.png)
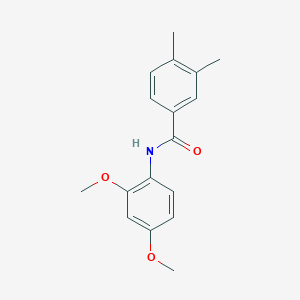
![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5829578.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
